![molecular formula C17H26O2 B14228118 2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate CAS No. 535931-20-5](/img/structure/B14228118.png)
2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate is an organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate typically involves the reaction of cyclopentadiene derivatives with appropriate alkylating agents under controlled conditions. One common method involves the use of cyclopentadiene and ethyl bromide in the presence of a strong base such as sodium hydride to form the diethyl-substituted cyclopentadiene intermediate. This intermediate is then reacted with prop-2-enoic acid or its derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl groups can be replaced by other substituents using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bi(cyclopentylidene): A structurally related compound with similar bicyclic features.
2-Cyclopenten-1-one: Another related compound with a cyclopentene ring structure.
Uniqueness
2’,3-Diethyl[1,1’-bi(cyclopentylidene)]-2-yl prop-2-enoate is unique due to its specific substitution pattern and the presence of the prop-2-enoate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
535931-20-5 |
|---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
[2-ethyl-5-(2-ethylcyclopentylidene)cyclopentyl] prop-2-enoate |
InChI |
InChI=1S/C17H26O2/c1-4-12-8-7-9-14(12)15-11-10-13(5-2)17(15)19-16(18)6-3/h6,12-13,17H,3-5,7-11H2,1-2H3 |
InChI Key |
ZVFFTRKXKAUDRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=C2CCCC2CC)C1OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
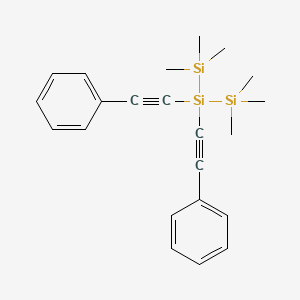
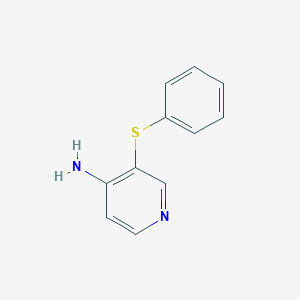
propanedioate](/img/structure/B14228060.png)
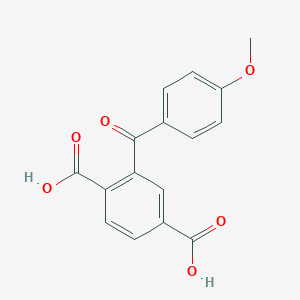
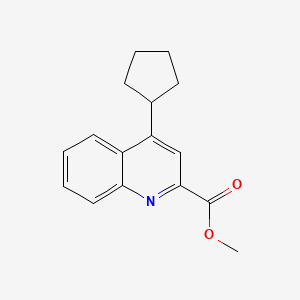
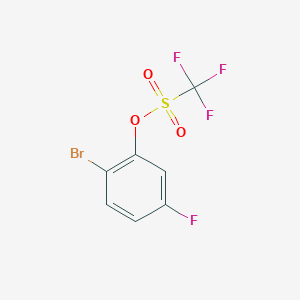

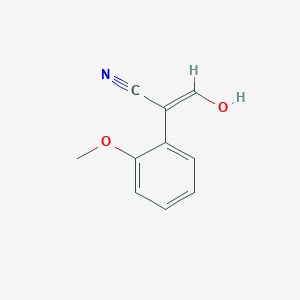
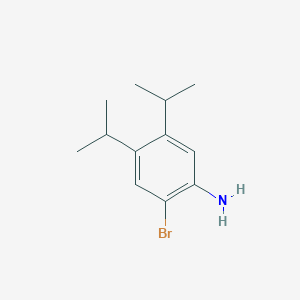
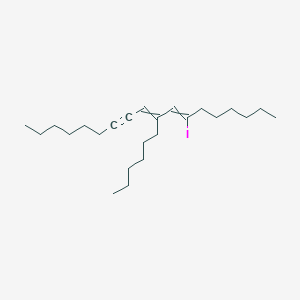
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
